

An In-depth Technical Guide to the Spectroscopic Data of trans-3-Methylcyclohexanamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **trans-3-Methylcyclohexanamine**, a key building block in medicinal chemistry and organic synthesis. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for 3-Methylcyclohexanamine. It is important to note that some of the publicly available data does not differentiate between the cis and trans isomers and is presented as a mixture.

Table 1: 13C NMR Spectroscopic Data for 3-Methylcyclohexanamine



Carbon Atom	Chemical Shift (δ) [ppm]
C1 (CH-NH ₂)	51.0 - 57.0
C2 (CH ₂)	30.0 - 36.0
C3 (CH-CH ₃)	25.0 - 31.0
C4 (CH ₂)	20.0 - 26.0
C5 (CH ₂)	20.0 - 26.0
C6 (CH ₂)	30.0 - 36.0
C7 (CH₃)	15.0 - 23.0

Note: The chemical shift ranges are approximate and can vary based on the solvent and experimental conditions. The data is based on general values for substituted cyclohexanes and related amines. A specific literature reference for the 13C NMR of 3-methylcyclohexylamine is J.G. Batchelor, J. Chem. Soc. Perkin II 1585 (1976), though specific peak assignments for the trans-isomer are not readily available in public databases.[1][2]

Table 2: 1H NMR Spectroscopic Data for 3-Methylcyclohexanamine

Proton(s)	Chemical Shift (δ) [ppm]	Multiplicity	Integration
-NH ₂	0.5 - 2.0	Broad Singlet	2H
-CH-NH ₂	2.5 - 3.5	Multiplet	1H
Cyclohexyl -CH-	0.8 - 2.0	Multiplet	9Н
-CH₃	0.8 - 1.2	Doublet	3H

Note: The chemical shifts for the amine protons are highly variable and depend on concentration, solvent, and temperature. The signals for the cyclohexyl protons will be complex and overlapping multiplets.

Table 3: IR Spectroscopic Data for 3-Methylcyclohexanamine (Mixture of Isomers)



Functional Group	Vibrational Mode	Absorption Range (cm ⁻¹)	Intensity
N-H	Symmetric & Asymmetric Stretch	3280 - 3370	Medium
C-H (sp³)	Stretch	2850 - 2960	Strong
N-H	Bend (Scissoring)	1590 - 1650	Medium
C-H	Bend	1440 - 1470	Medium
C-N	Stretch	1050 - 1250	Medium-Weak

Source: Data derived from the NIST Chemistry WebBook for a mixture of cis and trans isomers of 3-Methylcyclohexylamine.[3]

Table 4: Mass Spectrometry Data for 3-Methylcyclohexanamine (Mixture of Isomers)

m/z	Relative Intensity (%)	Possible Fragment Ion
113	Moderate	[M] ⁺ (Molecular Ion)
98	High	[M - CH ₃] ⁺
70	High	[C ₄ H ₈ N] ⁺
56	High	[C ₃ H ₆ N] ⁺
43	Base Peak	[C ₃ H ₇] ⁺

Source: GC-MS data available in the PubChem database for a mixture of isomers.[2] The molecular weight of 3-Methylcyclohexanamine is 113.20 g/mol .[2][4][5][6]

Experimental Protocols

The following are detailed experimental protocols for the acquisition of spectroscopic data for trans-3-Methylcyclohexanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy



Objective: To obtain high-resolution 1H and 13C NMR spectra of **trans-3-Methylcyclohexanamine**.

Materials:

- trans-3-Methylcyclohexanamine
- Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
- 5 mm NMR tubes
- Pipettes
- · Vortex mixer
- NMR Spectrometer (e.g., 400 MHz or higher)

Protocol for 1H NMR:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of trans-3-Methylcyclohexanamine.
 - Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ with TMS in a clean, dry vial.
 - Gently vortex the vial to ensure the sample is fully dissolved.
 - Using a pipette, transfer the solution into a 5 mm NMR tube.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the spectrometer on the deuterium signal of the CDCl₃.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Set the appropriate acquisition parameters for a standard 1H NMR experiment (e.g., spectral width, number of scans, acquisition time, and relaxation delay).



- Acquire the 1H NMR spectrum.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the spectrum to obtain a pure absorption lineshape.
 - Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
 - Integrate the signals to determine the relative number of protons for each resonance.

Protocol for 13C NMR:

- Sample Preparation:
 - Prepare a more concentrated sample by dissolving approximately 20-50 mg of trans-3-Methylcyclohexanamine in 0.6-0.7 mL of CDCl₃ with TMS.
- Instrument Setup and Data Acquisition:
 - Use the same locked and shimmed sample from the 1H NMR experiment or a freshly prepared one.
 - Select the 13C NMR acquisition program with proton decoupling.
 - Set the appropriate spectral width and acquisition time. Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and a suitable relaxation delay are typically required.
 - Acquire the 13C NMR spectrum.
- Data Processing:
 - Apply a Fourier transform to the FID.
 - Phase the spectrum.



Calibrate the chemical shift scale using the CDCl₃ solvent peak (triplet centered at 77.16 ppm) or the TMS peak (0.00 ppm).

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of **trans-3-Methylcyclohexanamine** to identify its functional groups.

Materials:

- trans-3-Methylcyclohexanamine (liquid)
- Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Isopropanol or acetone for cleaning
- · Lint-free wipes

Protocol (using ATR):

- Background Spectrum:
 - Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol or acetone and allowing it to dry completely.
 - Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Analysis:
 - Place a small drop of liquid trans-3-Methylcyclohexanamine directly onto the ATR crystal, ensuring the crystal surface is completely covered.
 - Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
- Data Processing and Cleaning:



- The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).
- Label the significant peaks corresponding to the functional groups present in the molecule.
- After the measurement, thoroughly clean the ATR crystal with a solvent-moistened wipe.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **trans-3-Methylcyclohexanamine**.

Materials:

- trans-3-Methylcyclohexanamine
- Volatile solvent (e.g., methanol or dichloromethane)
- Gas Chromatograph-Mass Spectrometer (GC-MS)
- Microsyringe

Protocol (using GC-MS with Electron Ionization):

- Sample Preparation:
 - Prepare a dilute solution of trans-3-Methylcyclohexanamine (approximately 1 mg/mL) in a volatile solvent like methanol or dichloromethane.
- GC-MS Instrument Setup:
 - Set the GC oven temperature program. A typical program might start at 50°C, hold for 1-2 minutes, and then ramp up to 250°C at a rate of 10-20°C/min.
 - Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).
 - Use helium as the carrier gas at a constant flow rate.



 Set the MS parameters: select Electron Ionization (EI) at 70 eV and scan a mass range of m/z 35-300.

Data Acquisition:

- o Inject a small volume (e.g., 1 μL) of the prepared sample into the GC injector port.
- The GC will separate the components of the sample, and the eluting compounds will be introduced into the mass spectrometer.
- The mass spectrometer will record the mass spectra of the eluting compounds.

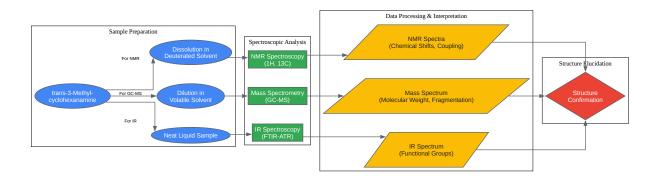
Data Analysis:

- Identify the peak corresponding to trans-3-Methylcyclohexanamine in the total ion chromatogram.
- Analyze the mass spectrum for this peak. Identify the molecular ion peak (M+) to confirm the molecular weight.
- Identify the major fragment ions and propose fragmentation pathways to aid in structure elucidation.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **trans-3-Methylcyclohexanamine**.





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Caption: Workflow for the spectroscopic identification of trans-3-Methylcyclohexanamine.

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